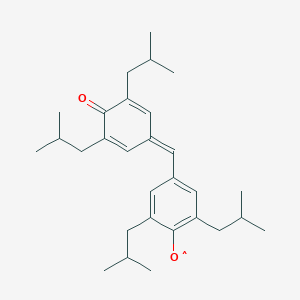

Galvinoxyl, free radical

Description

Properties

CAS No. |

2370-18-5 |

|---|---|

Molecular Formula |

C29H41O2 |

Molecular Weight |

421.6 g/mol |

InChI |

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3 |

InChI Key |

GNZDAXRYGVFYPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |

Synonyms |

Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to |

Origin of Product |

United States |

Foundational & Exploratory

The Enduring Radical: A Technical Guide to the Fundamental Properties of Galvinoxyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galvinoxyl is a stable phenoxyl-based free radical that has garnered significant attention since its synthesis. Its remarkable stability, stemming from steric hindrance provided by bulky tert-butyl groups and extensive electron delocalization, makes it an invaluable tool in various scientific disciplines.[1] This technical guide provides an in-depth exploration of the core physicochemical properties of Galvinoxyl, offering a comprehensive resource for researchers leveraging this unique radical in their work, from studying radical reaction mechanisms to its application as a radical scavenger in biological and chemical systems.[1][2][3]

Structural and Spectroscopic Properties

The unique stability and reactivity of Galvinoxyl are direct consequences of its molecular structure. X-ray diffraction studies have provided precise measurements of its bond lengths and angles, revealing a non-planar structure with a notable twist between the two phenyl rings.[4]

Table 1: Structural Parameters of Galvinoxyl

| Parameter | Value | Reference |

| C-O Radical Bond Length | 1.27 Å | [5] |

| C-C-C Angle at Methine Carbon | 134° | [5] |

| Dihedral Angle Between Phenyl Rings | 12° | [5] |

Spectroscopic techniques are fundamental to characterizing Galvinoxyl. Its UV-Visible spectrum is dominated by an intense absorption band in the visible region, which is sensitive to the radical's environment and concentration.

Table 2: Spectroscopic Properties of Galvinoxyl

| Property | Wavelength/Value | Molar Extinction Coefficient (ε) | Solvent | Reference |

| UV-Vis Absorption Maximum (λmax) | 427-430 nm | ~2 x 10⁵ L mol⁻¹ cm⁻¹ | Various | [6] |

| UV-Vis Absorption (anion) | 575-580 nm | Not specified | Various | |

| Infrared (IR) Spectroscopy | Loss of O-H stretch | Not applicable | Not applicable | [1] |

Magnetic Properties

As a free radical, Galvinoxyl possesses a net electron spin, making it paramagnetic. Its magnetic properties have been extensively studied, revealing interesting temperature-dependent behavior.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a cornerstone technique for studying Galvinoxyl, providing insights into the delocalization of the unpaired electron through the analysis of g-factors and hyperfine coupling constants.

Table 3: EPR Spectroscopic Parameters for Galvinoxyl

| Parameter | Value | Reference |

| Isotropic g-value | ~2.0044 | [7] |

Note: Hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei. Detailed values can be complex and are often analyzed through spectral simulation.

Magnetic Susceptibility

The magnetic susceptibility of crystalline Galvinoxyl exhibits a fascinating phase transition. At high temperatures, it behaves as a ferromagnetically coupled system. However, as the temperature is lowered, it undergoes a phase transition to an antiferromagnetic state.[8]

Table 4: Magnetic Susceptibility Data for Crystalline Galvinoxyl

| Parameter | Value | Reference |

| Phase Transition Temperature (T_c) | 81-85 K | [5][8] |

| Weiss Constant (θ) (High-Temp. Phase) | +11 to +19 K | [5][9] |

| Curie Constant (C) (High-Temp. Phase) | 0.374 emu K mol⁻¹ | [8] |

Redox Properties

The ability of Galvinoxyl to accept or donate an electron is central to its function as a radical scavenger and redox probe. Cyclic voltammetry is the primary technique used to investigate these properties.

Table 5: Redox Potentials of Galvinoxyl

| Redox Process | Potential (vs. SCE) | Solvent | Reference |

| Reduction (E_red) | +0.07 V | Acetonitrile | |

| Oxidation (E_ox) | +2.2 V | Acetonitrile | |

| Formal Potential (E°') (immobilized on gold) | ~+0.130 V (vs. Ag/AgCl) | Aqueous (pH 7.6) | [10] |

Reactivity and Radical Scavenging

Galvinoxyl is widely employed as a scavenger for shorter-lived, more reactive radicals.[3] The primary mechanism involves the donation of its unpaired electron or abstraction of a hydrogen atom from a suitable donor to neutralize other radical species. A common application is in the study of antioxidant activity, where the disappearance of Galvinoxyl's characteristic color and EPR signal is monitored.[11]

The general mechanism of radical scavenging by Galvinoxyl (Gox•) from an antioxidant molecule (AH) can be depicted as a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT).

Experimental Protocols

Synthesis of Galvinoxyl

Galvinoxyl can be synthesized by the oxidation of its parent phenol, hydrogalvinoxyl.[1]

References

- 1. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 2. CAS 2370-18-5: Galvinoxyl free radical | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. depts.washington.edu [depts.washington.edu]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

The Galvinoxyl Free Radical: A Comprehensive Technical Guide

A stable phenoxy radical discovered by Galvin M. Coppinger, Galvinoxyl has become an invaluable tool in the study of free radical chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of its discovery, history, properties, and applications.

Introduction

Discovered in 1957 by Galvin M. Coppinger, the galvinoxyl free radical is a highly stable phenoxy radical that is notably inert to oxygen.[1] Its remarkable stability is attributed to the steric hindrance provided by the bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its conjugated system. These characteristics allow for its isolation in a pure crystalline form and have led to its widespread use as an electron paramagnetic resonance (EPR) standard and a scavenger of short-lived free radicals in chemical and biological systems.

Physicochemical Properties

The unique properties of the galvinoxyl radical have been extensively studied. Below is a summary of its key physicochemical characteristics.

Table 1: General and Spectroscopic Properties of Galvinoxyl

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₁O₂ | [1] |

| Molar Mass | 421.64 g/mol | [1] |

| Appearance | Dark-blue crystalline solid | |

| Melting Point | 158-159 °C | |

| UV-Vis Absorption Maxima (λmax) | 430 nm, 770 nm, 860 nm (in various solvents) | |

| Molar Absorptivity (ε) at 430 nm | ~2 x 10⁵ L mol⁻¹ cm⁻¹ | |

| g-factor (from ESR) | ~2.0036 |

Table 2: Electrochemical and Thermodynamic Properties of Galvinoxyl

| Property | Value | Conditions | Reference |

| Reduction Potential (Ered) | +0.07 V | vs. SCE in Acetonitrile | |

| Oxidation Potential (Eox) | +2.2 V | vs. SCE in Acetonitrile | |

| Enthalpy of Phase Transition (ΔHtrs) | 1504.6 J/mol | At 81.5 K | |

| Entropy of Phase Transition (ΔStrs) | 18.67 J/(K·mol) | At 81.5 K |

Experimental Protocols

Synthesis of Galvinoxyl Radical

The synthesis of the galvinoxyl radical is typically achieved through the oxidation of its parent phenol (B47542), 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (hydrogalvinoxyl).[1]

Materials:

-

4-methyl-2,6-di-tert-butylphenol (also known as butylated hydroxytoluene or BHT)

-

Potassium hydroxide

-

Lead dioxide (PbO₂) or Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Synthesis of the Parent Phenol (Hydrogalvinoxyl): A solution of 4-methyl-2,6-di-tert-butylphenol in ethanol is reacted with formaldehyde in the presence of a catalytic amount of potassium hydroxide. The reaction mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water, filtered, washed, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Oxidation to Galvinoxyl Radical: The synthesized parent phenol is dissolved in a non-polar solvent such as diethyl ether. An oxidizing agent, typically lead dioxide or an aqueous solution of potassium hexacyanoferrate(III), is added to the solution. The mixture is stirred vigorously at room temperature. The progress of the oxidation can be monitored by the appearance of a deep blue color. Upon completion, the solid byproducts (e.g., lead(II) oxide or potassium ferrocyanide) are removed by filtration. The ethereal solution is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the dark-blue crystalline galvinoxyl radical.

References

An In-depth Technical Guide to the Synthesis and Purification of Galvinoxyl Free Radical

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of the Galvinoxyl free radical, a stable phenoxy radical widely utilized in chemical and biological research as a radical scavenger and a standard for electron spin resonance (ESR) spectroscopy.

Synthesis of Galvinoxyl Free Radical

The synthesis of Galvinoxyl is typically achieved through the oxidation of its corresponding phenol (B47542) precursor, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one, also known as hydrogalvinoxyl. Common oxidizing agents for this transformation include lead dioxide (PbO₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])[1]. The latter is often preferred due to its milder nature and easier removal from the reaction mixture.

The overall synthesis can be conceptualized as a two-step process starting from commercially available precursors: a condensation reaction to form the hydrogalvinoxyl intermediate, followed by an oxidation step to yield the Galvinoxyl radical.

Experimental Protocol: Synthesis of Hydrogalvinoxyl and subsequent oxidation to Galvinoxyl

This protocol is adapted from the method described by Kharasch and Joshi in 1957.

Step 1: Synthesis of Hydrogalvinoxyl

-

In a suitable reaction vessel, a mixture of 2,6-di-tert-butylphenol (B90309) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) is prepared.

-

The reactants are dissolved in an appropriate solvent, such as ethanol (B145695).

-

A basic catalyst, for instance, a solution of potassium hydroxide (B78521) in ethanol, is added dropwise to the reaction mixture with stirring.

-

The reaction is allowed to proceed at room temperature for several hours, during which the hydrogalvinoxyl precursor precipitates from the solution.

-

The solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials and impurities, and dried under vacuum.

Step 2: Oxidation of Hydrogalvinoxyl to Galvinoxyl Radical

-

The dried hydrogalvinoxyl is dissolved in a suitable solvent, such as diethyl ether.

-

An aqueous solution of potassium hexacyanoferrate(III) and potassium hydroxide is prepared.

-

The two solutions are combined and stirred vigorously at a controlled temperature, typically between 5 and 10°C, under an inert atmosphere (e.g., nitrogen).

-

The reaction progress can be monitored by the color change of the organic layer to a deep blue or purple, indicating the formation of the Galvinoxyl radical.

-

After the reaction is complete, the organic layer is separated, washed with water to remove inorganic salts, and dried over an anhydrous drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude Galvinoxyl free radical as a dark crystalline solid.

Purification of Galvinoxyl Free Radical

The crude Galvinoxyl radical is purified by recrystallization to obtain a product of high purity, which is essential for its use in quantitative studies.

Experimental Protocol: Purification by Recrystallization

-

A suitable solvent or solvent system for recrystallization must be chosen. The ideal solvent should dissolve Galvinoxyl sparingly at room temperature but have high solubility at elevated temperatures[2][3]. Common solvents to consider include ethanol, methanol, hexane, acetone, or mixtures such as ethanol-water or hexane-ethyl acetate[4][5].

-

The crude Galvinoxyl is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

The purified Galvinoxyl crystals are then dried under vacuum. The purity can be assessed by melting point determination and spectroscopic analysis.

Characterization of Galvinoxyl Free Radical

The purified Galvinoxyl free radical is characterized by various analytical techniques to confirm its identity and purity.

| Parameter | Method | Typical Value(s) | Reference(s) |

| Physical Appearance | Visual Inspection | Dark blue to purple crystalline solid | [6] |

| Melting Point | Melting Point Apparatus | 158-159 °C | [7] |

| UV-Vis Spectroscopy | Spectrophotometry | λmax ≈ 430 nm (in various solvents) | |

| Molar Extinction Coefficient (ε) ≈ 2 x 105 L mol-1 cm-1 | |||

| ESR Spectroscopy | Electron Spin Resonance | g-value ≈ 2.0067 | [8] |

| Linewidth ≈ 250 MHz | [9] |

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and characterization of Galvinoxyl.

Logical Relationship in Characterization

Caption: Logical flow for the characterization and purity assessment of Galvinoxyl.

References

- 1. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mt.com [mt.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. alkalisci.com [alkalisci.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Galvinoxyl-inspired dinitronyl nitroxide: structural, magnetic, and theoretical studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00591G [pubs.rsc.org]

- 9. cds.ismrm.org [cds.ismrm.org]

An In-depth Technical Guide to the Spectroscopic Properties of the Galvinoxyl Radical

Introduction

The Galvinoxyl radical is a highly stable phenoxyl radical that has been a subject of extensive research since its discovery. Its remarkable stability, which allows it to be isolated in pure crystalline form and persist in solution even in the presence of oxygen, is attributed to the steric hindrance provided by bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its conjugated π-system. These properties make Galvinoxyl an invaluable tool in several scientific domains. It serves as a standard for Electron Paramagnetic Resonance (EPR) spectroscopy, a probe for studying radical reaction mechanisms, and a potent scavenger for evaluating the hydrogen-donating ability of antioxidants.[1][2][3][4] This guide provides a comprehensive overview of the key spectroscopic properties of the Galvinoxyl radical, focusing on the data and methodologies most relevant to researchers, scientists, and drug development professionals.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for studying paramagnetic species like the Galvinoxyl radical.[5][6] It detects the transitions of the unpaired electron between different spin states in the presence of an external magnetic field.[6] The resulting spectrum provides a unique fingerprint of the radical, offering insights into its electronic structure and environment.[6][7] For Galvinoxyl, EPR confirms its radical nature and is widely used to monitor its concentration in radical scavenging assays.[1][8][9][10]

Quantitative EPR Data

The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants, and for interacting radicals, zero-field splitting parameters.

| Parameter | Typical Value | Description | Reference |

| g-factor (isotropic) | ~2.0023 - 2.0029 | A dimensionless value that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to that of a free electron (g ≈ 2.0023). | [7][11] |

| Zero-Field Splitting (‖D‖) | 81.4 ± 0.3 G | Parameter describing the magnetic dipole-dipole interaction between two unpaired electrons in a radical pair. Measured in a phenol (B47542) matrix. | [12] |

| Zero-Field Splitting (‖E‖) | 16.0 ± 0.3 G | Parameter describing the asymmetry of the magnetic dipole-dipole interaction in a radical pair. Measured in a phenol matrix. | [12] |

Experimental Protocol: EPR Spectroscopy for Radical Scavenging

-

Preparation of Stock Solution: Prepare a stock solution of Galvinoxyl radical (e.g., 0.1 to 1.0 mmol/dm³) in a suitable solvent such as ethanol (B145695), toluene, or cyclohexane.[10]

-

Sample Preparation:

-

For a baseline measurement, transfer a precise volume (e.g., 100 µL) of the Galvinoxyl stock solution into a standard EPR quartz capillary tube.

-

For the scavenging assay, mix the Galvinoxyl stock solution with the test compound (antioxidant) solution and incubate for a specific reaction time (e.g., from 1 to 12 minutes).[9] Transfer the reaction mixture to an EPR capillary tube.

-

-

Instrument Setup:

-

Place the sample tube into the EPR spectrometer's resonant cavity.

-

Set the instrument parameters. Typical settings for an X-band spectrometer are: microwave frequency ~9.5 GHz, microwave power ~1-5 mW, modulation frequency 100 kHz, and a magnetic field sweep width appropriate for the radical (e.g., 10-20 mT).

-

-

Data Acquisition:

-

Data Analysis:

-

The radical scavenging activity is determined by measuring the decrease in the intensity of the Galvinoxyl EPR signal over time.[8][9]

-

The signal intensity can be quantified by double integration of the first-derivative spectrum or by measuring the peak-to-peak height of a specific line if the line shape does not change.[13]

-

Visualization: EPR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. The Galvinoxyl radical has a distinct and intense color, making it well-suited for UV-Vis analysis. Its electronic absorption spectrum is dominated by a strong band in the visible region, which is bleached upon reaction with an antioxidant.[14] This property forms the basis of a common and accessible method for assessing antioxidant capacity.[3][14]

Quantitative UV-Vis Data

The primary absorption maxima (λmax) and molar extinction coefficients (ε) for Galvinoxyl and its related anion are summarized below.

| Species | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent | Reference |

| Galvinoxyl Radical | ~430 | 2 x 10⁵ | Various (e.g., MeCN, EtOH, Toluene) | |

| Galvinoxyl Radical | ~770 | Weak | Various | |

| Galvinoxyl Radical | ~860 | Weak | Various | |

| Galvinoxylate Anion | ~580 | Not specified | Methanol, Hexane | [15] |

Experimental Protocol: UV-Vis Radical Scavenging Assay

-

Instrument Setup: Calibrate a UV-Vis spectrophotometer using the chosen solvent (e.g., ethanol or methanol) as a blank.

-

Preparation of Radical Solution: Prepare a solution of Galvinoxyl in the chosen solvent to have an absorbance of approximately 1.0 at its λmax (~428-430 nm).[3] A typical concentration is 0.1 mM.[3]

-

Reaction Mixture:

-

In a cuvette, mix a volume of the Galvinoxyl solution (e.g., 160 µL) with a smaller volume of the test antioxidant solution (e.g., 40 µL).[3]

-

The final concentration of the test compound should be varied to determine dose-dependent activity.

-

-

Measurement:

-

Immediately after mixing, begin recording the absorbance at ~428-430 nm.

-

Allow the reaction to proceed for a set incubation period (e.g., 120 minutes) at room temperature, taking measurements at regular intervals or at the end of the period.[3]

-

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula:

-

Scavenging (%) = [ (Acontrol - Asample) / Acontrol ] × 100

-

Where Acontrol is the initial absorbance of the Galvinoxyl solution and Asample is the absorbance of the reaction mixture after incubation.

-

Visualization: Radical Scavenging Mechanism

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Galvinoxyl, the most significant IR spectral feature is diagnostic. The formation of the radical from its parent phenol (hydrogalvinoxyl) is confirmed by the disappearance of the characteristic O–H stretching band.[1]

Key IR Spectral Features

| Functional Group Vibration | Wavenumber (cm⁻¹) | Intensity | Notes | Reference |

| O–H Stretch (in phenol precursor) | ~3600 - 3200 | Strong, Broad | This band is absent in the Galvinoxyl radical spectrum, confirming the loss of the hydroxyl proton. | [1] |

| C–H Stretch (alkane) | 3000 - 2850 | Strong | Characteristic of the tert-butyl and methyl groups. | [16] |

| C=O Stretch | ~1760 - 1690 | Strong | Expected from the quinone-like moiety in the Galvinoxyl structure. | [16] |

| C=C Stretch (aromatic/alkene) | 1680 - 1400 | Medium-Strong | Arises from the conjugated ring systems. | [16] |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of crystalline Galvinoxyl (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the Galvinoxyl radical in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place the solution in an appropriate liquid sample cell.

-

-

Background Spectrum: Record a background spectrum of either the pure KBr pellet or the pure solvent in the sample cell. This is necessary to subtract atmospheric and solvent absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation for diamagnetic molecules. However, its application to paramagnetic species like the Galvinoxyl radical is severely limited. The presence of the unpaired electron creates a strong local magnetic field that leads to very efficient nuclear spin relaxation. This results in extreme broadening and shifting of NMR signals, often rendering them undetectable.[8]

Therefore, NMR is generally not used to characterize the Galvinoxyl radical itself. Its utility lies in analyzing the reaction products of scavenging assays. If Galvinoxyl is reduced by an antioxidant to its diamagnetic phenol form (hydrogalvinoxyl), the sharp signals of this reduced product could potentially be observed and quantified by NMR, while the signal from the remaining Galvinoxyl radical would be "bleached" or broadened into the baseline.[8]

Photophysical Properties and Pathways

While stable in its ground state, the Galvinoxyl radical exhibits interesting behavior upon photoexcitation. Studies using ultrafast spectroscopy have shown that after excitation into its intense absorption band at 430 nm, the radical undergoes an extremely rapid internal conversion back to the ground state in less than 200 femtoseconds.[17][18] This ultrashort excited-state lifetime prevents bimolecular photoreactions at moderate concentrations. However, under certain conditions, photoionization can occur, leading to the formation of the Galvinoxyl cation and, subsequently, the galvinoxylate anion.

Visualization: Photoionization and Anion Formation

The spectroscopic properties of the Galvinoxyl radical are well-defined and serve as the foundation for its widespread use in chemical and biological research. EPR and UV-Vis spectroscopy are the principal techniques for its characterization and quantification, particularly in the context of antioxidant assays where changes in its concentration are monitored directly. IR spectroscopy offers a simple method to confirm its formation from its phenol precursor, while NMR is generally unsuitable for studying the radical itself but can be used to analyze its diamagnetic reduction product. A thorough understanding of these spectroscopic characteristics is essential for any researcher utilizing this versatile and exceptionally stable free radical.

References

- 1. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 7. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. depts.washington.edu [depts.washington.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Photophysics of the galvinoxyl free radical revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Photophysics of the galvinoxyl free radical revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of the Galvinoxyl Free Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The galvinoxyl free radical is a stable phenoxyl radical that has garnered significant attention due to its unique electronic and magnetic properties. Its stability, attributed to steric hindrance from bulky tert-butyl groups and extensive delocalization of the unpaired electron, makes it an excellent model system for studying radical chemistry. This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structure, properties, and reactivity of the galvinoxyl radical.

Molecular Structure and Geometry

Quantum chemical calculations have been instrumental in determining the three-dimensional structure of the galvinoxyl radical. Density Functional Theory (DFT) is a commonly employed method for geometry optimization. For instance, calculations using the BLYP-D functional with a TZP basis set predict a non-planar ground-state geometry for galvinoxyl, with an angle of 15° between the two phenyl rings.[1] This theoretical prediction is in good agreement with experimental X-ray diffraction data, which shows an angle of 12°.[1] Key structural parameters obtained from both theoretical calculations and experimental measurements are summarized in the table below.

| Parameter | Calculated (BLYP-D/TZP) | Experimental (X-ray) |

| Angle between rings | 15° | 12° |

| C-O bond length | 1.254 Å | 1.20–1.27 Å |

| C=C–C bond angle at the methine carbon | 134° | 132° |

Table 1: Comparison of calculated and experimental geometric parameters for the galvinoxyl radical.

Electronic Structure and Spectroscopic Properties

The electronic structure of the galvinoxyl radical has been extensively studied using a combination of spectroscopic techniques and quantum chemical calculations. Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. Calculations have successfully assigned the intense absorption band observed at 430 nm to the D9,10 ← D0 transitions.[2] The table below summarizes the calculated and experimental electronic transitions.

| Transition | Calculated Energy (eV) | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Character |

| D3 ← D0 | - | - | 860 | ππ |

| D4 ← D0 | - | - | 770 | ππ |

| D9 ← D0 | 2.5 | 490 | 430 | nπ* and ππ* admixture |

| D10 ← D0 | 2.6 | 480 | 430 | nπ* and ππ* admixture |

Table 2: Calculated and experimental electronic transitions of the galvinoxyl radical.

The singly occupied molecular orbital (SOMO) of galvinoxyl is delocalized over the entire π-conjugated system, which is a key factor in its stability.[3] The spin density is distributed across the molecular framework, with significant populations on the oxygen atoms and specific carbon atoms of the phenyl rings.[4][5]

Magnetic Properties: Hyperfine Coupling Constants and g-Tensor

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for characterizing radicals, and quantum chemical calculations are crucial for interpreting the experimental spectra. The key parameters obtained from EPR are the hyperfine coupling constants (HFCCs) and the g-tensor.

Hyperfine Coupling Constants (HFCCs): HFCCs arise from the interaction between the electron spin and the nuclear spins of magnetic nuclei. DFT calculations are widely used to predict these constants, which are highly sensitive to the molecular geometry and spin density distribution.[6]

g-Tensor: The g-tensor describes the interaction of the electron's spin with an external magnetic field.[7] Accurate calculation of the g-tensor requires appropriate theoretical methods, such as those including spin-orbit coupling effects. For many organic radicals, the g-value is close to that of the free electron (ge ≈ 2.0023).

| Parameter | Computational Method | Calculated Value |

| Hyperfine Coupling Constants | DFT (various functionals) | Dependent on nucleus and method |

| g-tensor components (gxx, gyy, gzz) | PBE0/IGLO-II | - |

Table 3: Overview of calculated magnetic resonance parameters for the galvinoxyl radical. Specific values for HFCCs are highly dependent on the chosen computational methodology and the specific nucleus.

Computational Methodologies

A variety of quantum chemical methods have been employed to study the galvinoxyl radical. The choice of method and basis set is critical for obtaining accurate results.

Density Functional Theory (DFT): DFT is the most common approach due to its favorable balance of accuracy and computational cost.[8][9]

-

Functionals: B3LYP, M06-2X, ωB97xD, BLYP-D, PBE0, and CAM-B3HYP have been used for geometry optimizations, energy calculations, and property predictions.[10][11][12]

-

Basis Sets: Pople-style basis sets (e.g., 6-311G**) and Dunning's correlation-consistent basis sets are frequently used. For specific properties like EPR parameters, specialized basis sets such as EPR-II and EPR-III are employed.[12] The def2-TZVP basis set has also been noted for its efficiency and accuracy.[9]

Wavefunction-Based Methods: For higher accuracy, especially for excited states and magnetic properties, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) can be utilized.[3]

The general workflow for a computational study of the galvinoxyl radical is depicted in the following diagram.

Computational workflow for galvinoxyl radical analysis.

Reactivity and Radical Scavenging

Galvinoxyl is well-known for its ability to act as a radical scavenger.[13] Quantum chemical calculations can provide insights into its scavenging mechanisms by determining bond dissociation enthalpies (BDEs). A lower BDE for a specific bond indicates a higher propensity for that bond to break and donate a hydrogen atom to another radical, thus terminating a radical chain reaction.[8]

The photophysical properties of galvinoxyl also play a role in its reactivity. Upon photoexcitation, it undergoes ultrafast internal conversion back to the ground state in less than 200 femtoseconds.[2] In some solvents, biphotonic ionization of the solvent can lead to the formation of the galvinoxylate anion through electron capture.[2]

Photoexcitation and anion formation pathway of galvinoxyl.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysics of the galvinoxyl free radical revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Spin characteristics in conjugated stable diradicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iopenshell.usc.edu [iopenshell.usc.edu]

- 8. DFT Study of the Direct Radical Scavenging Potency of Two Natural Catecholic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. Characterisation of the electronic structure of galvinoxyl free radical by variable energy UPS, XPS and NEXAFS spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Galvinoxyl-inspired dinitronyl nitroxide: structural, magnetic, and theoretical studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00591G [pubs.rsc.org]

- 12. The distance between g-tensors of nitroxide biradicals governs MAS-DNP performance: the case of the bTurea family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

Stability of Galvinoxyl in Different Solvents and Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galvinoxyl is a stable free radical that serves as a valuable tool in various scientific disciplines, including as a radical scavenger, a probe for studying radical reactions, and an inhibitor of radical polymerization.[1][2] Its stability, attributed to steric hindrance from bulky tert-butyl groups and extensive electron delocalization, is not absolute and is significantly influenced by its environment.[3] This technical guide provides a comprehensive overview of the stability of Galvinoxyl in different solvents and under various conditions, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid researchers in its effective application.

Factors Influencing Galvinoxyl Stability

The persistence of the Galvinoxyl radical is dependent on several key factors:

-

Solvent Type: The polarity and protic nature of the solvent play a crucial role in the stability of Galvinoxyl. Protic solvents, capable of hydrogen bonding, can interact with the radical, affecting its reactivity and decay kinetics.

-

Presence of Hydrogalvinoxyl: Hydrogalvinoxyl, the corresponding phenol (B47542) of Galvinoxyl and a common impurity from its synthesis, can significantly impact the stability of the radical. It can act as a hydrogen atom donor, participating in equilibrium reactions that can either stabilize or consume the Galvinoxyl radical depending on the conditions.

-

Temperature: Thermal energy can promote degradation reactions, leading to a faster decay of the Galvinoxyl radical. At very low temperatures (around 85 K), Galvinoxyl undergoes a phase transition affecting its magnetic properties.

-

Light Exposure: Galvinoxyl exhibits a strong absorption in the visible region (around 430 nm) and is susceptible to photodegradation.[3] Its extremely short excited-state lifetime suggests that photochemical reactions can be complex.[3]

-

Presence of Oxygen and Other Reactive Species: While generally considered stable in the presence of oxygen, the reactivity of Galvinoxyl can be influenced by dissolved oxygen and other reactive species like hydroperoxides, leading to oxidative degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Galvinoxyl under different conditions. It is important to note that specific kinetic parameters are often highly dependent on the precise experimental conditions, including purity of the radical and solvent, and concentration of other species.

Table 1: Stability of Galvinoxyl in Various Solvents

| Solvent | Type | Observations |

| Methanol | Protic | Protic nature may influence stability through hydrogen bonding. |

| Ethanol | Protic | Similar to methanol, the hydroxyl group can interact with the radical.[4] |

| Acetonitrile | Aprotic | A common solvent for electrochemical and spectroscopic studies of Galvinoxyl.[3] |

| Toluene (B28343) | Aprotic, Nonpolar | Galvinoxyl is often studied in toluene for its radical scavenging properties.[5][6] |

| Cyclohexane | Aprotic, Nonpolar | Used in photophysical studies of Galvinoxyl.[7] |

| Benzene | Aprotic, Nonpolar | A solvent used in studies of thermal decomposition of related radicals. |

Note: Specific decay rate constants and half-lives are not consistently reported across the literature and are highly dependent on experimental conditions.

Experimental Protocols

Monitoring Galvinoxyl Stability using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient method for monitoring the concentration of Galvinoxyl in solution, owing to its strong absorbance in the visible region.

Protocol:

-

Preparation of Galvinoxyl Stock Solution: Prepare a stock solution of Galvinoxyl in the desired solvent (e.g., ethanol, acetonitrile, toluene) at a concentration of approximately 1 mM. Due to its light sensitivity, the solution should be stored in an amber vial and kept in the dark.

-

Working Solution Preparation: Dilute the stock solution to a working concentration that gives an initial absorbance between 0.8 and 1.2 at the wavelength of maximum absorbance (λmax), which is typically around 430 nm.[3]

-

Spectrophotometer Setup:

-

Set the spectrophotometer to kinetics mode.

-

Set the measurement wavelength to the λmax of Galvinoxyl in the chosen solvent.

-

Set the desired temperature using a thermostatted cuvette holder.

-

Set the data acquisition interval (e.g., every 30 seconds or 1 minute) and the total measurement duration.

-

-

Data Acquisition:

-

Place a cuvette with the pure solvent in the spectrophotometer and zero the absorbance.

-

Replace the blank with a cuvette containing the Galvinoxyl working solution and immediately start the data acquisition.

-

If studying the effect of other compounds, inject a small volume of the test compound into the cuvette containing the Galvinoxyl solution and mix rapidly before starting the measurement.

-

-

Data Analysis:

-

Plot the absorbance at λmax as a function of time.

-

Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order decay: ln(A) vs. time).

-

The half-life (t½) can be calculated from the rate constant (for a first-order reaction, t½ = 0.693/k).

-

Monitoring Galvinoxyl Stability using Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly specific technique for detecting and quantifying free radicals like Galvinoxyl.

Protocol:

-

Sample Preparation: Prepare the Galvinoxyl solution in the desired solvent at a suitable concentration (typically in the micromolar to low millimolar range). The presence of oxygen can broaden the EPR signal, so for high-resolution studies, the solution may need to be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

-

EPR Spectrometer Setup:

-

Tune the EPR spectrometer according to the manufacturer's instructions.

-

Typical X-band EPR settings for Galvinoxyl are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: Low enough to avoid saturation (e.g., 1-5 mW)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: Optimized for resolution and signal-to-noise ratio (e.g., 0.01-0.1 mT)

-

Sweep Width: Sufficient to cover the entire Galvinoxyl spectrum (e.g., 5-10 mT)

-

Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio without distorting the signal.

-

-

-

Data Acquisition:

-

Transfer the sample solution into a suitable EPR tube (e.g., a quartz capillary tube).

-

Place the tube in the EPR cavity.

-

Record the EPR spectrum at desired time intervals to monitor the decay of the signal intensity.

-

-

Data Analysis:

-

The concentration of the Galvinoxyl radical is proportional to the double integral of the first-derivative EPR spectrum.

-

Plot the double integral area as a function of time to obtain the decay kinetics.

-

Determine the rate constant and half-life as described for the UV-Vis method.

-

Degradation Pathways and Mechanisms

The degradation of Galvinoxyl can proceed through several pathways, including thermal decomposition, photodegradation, and reaction with other chemical species. The exact mechanism can be complex and solvent-dependent.

Identified Degradation Products

Mass spectrometry (GC-MS) has been used to identify several degradation products of Galvinoxyl:[8][9]

-

Hydrogalvinoxyl: The corresponding phenol of Galvinoxyl. Its formation suggests a hydrogen atom abstraction by the Galvinoxyl radical.

-

2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: An oxidation product.

-

Butylated Hydroxytoluene (BHT): A fragmentation product.

The presence of these products suggests that degradation can involve both reduction and oxidative fragmentation of the Galvinoxyl molecule.

Visualizing Degradation and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for studying Galvinoxyl stability and a proposed degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 3. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Galvinoxyl-inspired dinitronyl nitroxide: structural, magnetic, and theoretical studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00591G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Electron delocalization in the Galvinoxyl radical

An In-depth Technical Guide to Electron Delocalization in the Galvinoxyl Radical

For Researchers, Scientists, and Drug Development Professionals

Abstract

The galvinoxyl radical is a preeminent example of a stable organic free radical, exhibiting remarkable persistence under ambient conditions, even in the presence of oxygen.[1] Its stability is primarily attributed to a synergistic combination of extensive electron delocalization across its π-conjugated framework and significant steric hindrance provided by bulky tert-butyl groups.[2] This guide provides a comprehensive technical overview of the electron delocalization phenomenon in galvinoxyl. It consolidates quantitative data from spectroscopic and computational studies, details key experimental protocols for its characterization, and visually represents the fundamental principles of its structure and stability. This document is intended to serve as a core reference for researchers employing galvinoxyl as an EPR standard, a radical scavenger, or exploring its unique electronic properties for materials science and drug development applications.[3]

Introduction to the Galvinoxyl Radical

First synthesized by G. Coppinger in 1957, the galvinoxyl radical (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) has been the subject of extensive research. Unlike most free radicals, which are transient and highly reactive, galvinoxyl can be isolated in pure crystalline form. This exceptional stability arises from two key molecular features:

-

Steric Hindrance : Four bulky tert-butyl groups effectively shield the radical center (the oxygen atom and the methine carbon bridge), kinetically hindering reactions with other molecules.[4]

-

Electron Delocalization : The unpaired electron is not confined to a single atom but is distributed across the entire π-conjugated system of the molecule. This delocalization significantly lowers the energy of the radical, contributing to its thermodynamic stability.[2]

Due to these properties, galvinoxyl is widely used as a standard for Electron Paramagnetic Resonance (EPR) spectroscopy and as a scavenger to probe radical-mediated reaction mechanisms.[1]

Resonance and Electron Delocalization

The delocalization of the unpaired electron in the galvinoxyl radical can be visualized through several resonance contributors. The spin density is shared between the phenoxyl oxygen, the central methine carbon, and the quinone-like ring system. This distribution means the radical character is spread, preventing localization of reactivity at a single site.[2] The resonance hybrid represents one phenoxyl moiety exhibiting radical properties while the other adopts a quinone-like structure, enhancing overall stability.[2]

Caption: Key resonance contributors illustrating electron delocalization.

Quantitative Analysis and Experimental Protocols

The electronic structure of the galvinoxyl radical has been extensively characterized using a combination of spectroscopic, crystallographic, and computational methods.

Structural Parameters: X-ray Crystallography and DFT

X-ray diffraction and Density Functional Theory (DFT) calculations provide precise data on the molecule's geometry, confirming its non-planar structure. The two phenyl rings are twisted relative to each other, a feature that influences the extent of π-conjugation.[5]

Table 1: Selected Structural Parameters of Galvinoxyl

| Parameter | X-ray Crystallography Value | DFT (BLYP-D/TZP) Value |

|---|---|---|

| Interplanar Angle (between rings) | 12°[5] | 15° |

| C-O Radical Bond Length | 1.27 Å[5] | 1.254 Å |

| C-C-C Angle at Methine Carbon | 134°[5] | 134° |

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of galvinoxyl suitable for diffraction, typically by slow evaporation from a solvent like ethanol (B145695) or hexane.

-

Data Collection : Mount a crystal on a goniometer. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution : Process the diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson synthesis to determine the initial positions of the atoms.

-

Structure Refinement : Refine the atomic positions, and thermal parameters using full-matrix least-squares refinement until the model converges and agrees with the experimental data.[6][7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a primary tool for studying paramagnetic species like galvinoxyl. It directly probes the unpaired electron and its interactions with surrounding magnetic nuclei (hyperfine coupling), providing insight into spin density distribution.[8][9] Due to the extensive delocalization, the EPR spectrum of galvinoxyl in solution shows a complex pattern of hyperfine splittings. Studies on specifically deuterated or ¹³C-labeled galvinoxyl derivatives have been crucial for assigning the hyperfine coupling constants.[10][11]

Table 2: EPR Spectroscopic Data

| Parameter | Value | Conditions |

|---|---|---|

| Zero-Field Splitting (‖D‖) | 81.4 ± 0.3 G | Galvinoxyl in phenol (B47542) matrix[12] |

| Zero-Field Splitting (‖E‖) | 16.0 ± 0.3 G | Galvinoxyl in phenol matrix[12] |

| g-factor (isotropic) | ~2.003-2.004 | Typical for organic radicals[13][14] |

| ¹³C Hyperfine Couplings | Determined via ENDOR on labeled samples[11] | Solution |

Experimental Protocol: Continuous-Wave (CW) EPR Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the galvinoxyl radical (e.g., 0.1 mM) in a suitable deoxygenated solvent (e.g., toluene (B28343) or THF) in a standard quartz EPR tube.

-

Spectrometer Setup : Place the sample tube into the resonant cavity of an X-band (~9.5 GHz) EPR spectrometer.[15]

-

Parameter Optimization : Tune the spectrometer to the cavity's resonant frequency. Set the microwave power to a non-saturating level.

-

Data Acquisition : Apply a DC magnetic field and sweep it across the expected resonance range. Use a high-frequency (e.g., 100 kHz) field modulation to improve the signal-to-noise ratio, which results in a first-derivative spectrum.[13]

-

Analysis : Record the spectrum. Determine the g-factor using a standard with a known g-value. Analyze the hyperfine splitting pattern to determine coupling constants, often aided by spectral simulation.[16]

Caption: Workflow for synthesis and characterization of galvinoxyl.

UV-Visible Spectroscopy

The electronic absorption spectrum of galvinoxyl is characterized by an intense band in the visible region, which is responsible for its deep color. This absorption is assigned to a π-π* transition within the delocalized molecular orbital system.[17] Femtosecond time-resolved spectroscopy studies show that upon photoexcitation, the radical undergoes extremely rapid internal conversion back to the ground state in under 200 fs.[18][19]

Table 3: UV-Vis Absorption Maxima of Galvinoxyl in Various Solvents

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 427 |

| Toluene | 430 |

| Acetonitrile (MeCN) | 430 |

| Ethanol (EtOH) | 433 |

Data sourced from Grilj et al. (2012)

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a solution of galvinoxyl in the solvent of interest with a concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation : Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference blank. Fill a second, matched cuvette with the galvinoxyl solution.

-

Spectrum Acquisition : Place both cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 300-800 nm) to record the absorption spectrum.

-

Analysis : Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.[20]

The Structure-Stability Relationship

The profound stability of the galvinoxyl radical is not due to a single factor but a combination of electronic and steric effects. The delocalization of the unpaired electron over the π-system lowers the radical's potential energy, making it less reactive (thermodynamic stability). Simultaneously, the bulky tert-butyl groups physically obstruct the chemically reactive sites of the molecule, providing a kinetic barrier to dimerization or reaction with other species.

Caption: Relationship between structure and stability in galvinoxyl.

Synthesis Protocol

Galvinoxyl is readily synthesized by the oxidation of its corresponding phenol precursor, hydrogalvinoxyl (2,6-di-tert-butyl-4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one).[1]

-

Dissolution : Dissolve the hydrogalvinoxyl phenol precursor in a suitable solvent, such as diethyl ether or toluene.

-

Oxidation : Add an oxidizing agent. Common agents include lead(IV) oxide (PbO₂) or potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in an alkaline aqueous solution.[1]

-

Reaction : Stir the mixture at room temperature. The reaction is often accompanied by a distinct color change as the deep-colored radical is formed.

-

Workup : Filter the reaction mixture to remove the solid oxidant byproducts. Wash the organic layer with water to remove any remaining inorganic salts.

-

Isolation : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification : Purify the resulting dark solid by recrystallization from a solvent like ethanol to obtain pure galvinoxyl radical.

Conclusion

The stability of the galvinoxyl radical is a direct consequence of the extensive delocalization of its unpaired electron across a sterically shielded π-framework. Quantitative analysis through EPR, UV-Vis spectroscopy, X-ray crystallography, and computational chemistry provides a detailed picture of its electronic structure. The delocalization lowers the radical's energy, while steric bulk provides kinetic protection, making it an ideal system for fundamental studies of radical chemistry and a robust tool in various scientific and industrial applications. This guide provides the foundational data and methodologies necessary for professionals leveraging the unique properties of this remarkable molecule.

References

- 1. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 2. Spin characteristics in conjugated stable diradicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Galvinoxyl-inspired dinitronyl nitroxide: structural, magnetic, and theoretical studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00591G [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. X-ray crystallographic analysis of the antiferromagnetic low-temperature phase of galvinoxyl: investigating magnetic duality in organic radicals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 10. Galvinoxyl radicals : Synthesis of new derivatives, determination of low oxygen contents, and stability studies [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electronic structure and nature of the bands in electronic absorption spectra of stable phenoxyl radicals of indophenoxyl and galvinoxyl (Journal Article) | OSTI.GOV [osti.gov]

- 18. Photophysics of the galvinoxyl free radical revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photophysics of the galvinoxyl free radical revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Galvinoxyl Free Radical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Galvinoxyl free radical, a stable phenoxyl radical widely utilized in chemical and biological research. This document covers its fundamental chemical identity, structural details, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in antioxidant assays, providing a valuable resource for laboratory work.

Chemical Identity and Structure

The Galvinoxyl free radical, also known as Coppinger's radical, is a commercially available and remarkably stable free radical.[1][2] Its stability is attributed to the steric hindrance provided by the bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its conjugated π-system.[2]

CAS Number: 2370-18-5

The chemical structure of the Galvinoxyl free radical is presented below.

Caption: Chemical structure of the Galvinoxyl free radical.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the Galvinoxyl free radical is provided in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₁O₂ | [1] |

| Molecular Weight | 421.63 g/mol | [3] |

| Appearance | Dark red to dark purple crystalline powder | [2] |

| Melting Point | 158-159 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

| Redox Potential (Ered) | 0.07 V (vs. SCE in MeCN) | [4] |

| Redox Potential (Eox) | 2.2 V (vs. SCE in MeCN) | [4] |

Table 2: Spectroscopic and Structural Data

| Parameter | Value | Reference(s) |

| UV-Vis λmax | 430 nm (dominant), 860 nm | [4] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| C-O Radical Bond Distance | 1.27 Å | [1][5] |

| C(ar)-CH-C(ar) Bond Angle | 134° | [1][4][5] |

| Dihedral Angle (between phenyl groups) | 12° | [1][4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Galvinoxyl free radical and its use in a common radical scavenging assay.

Synthesis of Galvinoxyl Free Radical

The Galvinoxyl free radical is typically synthesized by the oxidation of its corresponding parent phenol (B47542), hydrogalvinoxyl.[1] A common method utilizes potassium hexacyanoferrate(III) as the oxidizing agent in a biphasic system.

Caption: Generalized workflow for the synthesis of Galvinoxyl.

Materials:

-

Hydrogalvinoxyl (parent phenol)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium hexacyanoferrate(III) (K₃Fe(CN)₆)

-

Diethyl ether

-

Deionized (DI) water

-

Round bottom flask

-

Magnetic stirrer

Protocol:

-

Prepare the Oxidizing Solution: In a flask, dissolve potassium hydroxide and potassium hexacyanoferrate(III) in deionized water.

-

Prepare the Phenol Solution: In a separate container, dissolve the hydrogalvinoxyl starting material in diethyl ether.

-

Reaction: Combine the aqueous oxidizing solution and the organic phenol solution in a round bottom flask.

-

Stirring: Stir the two-phase mixture vigorously at room temperature, protected from light, for approximately 50-60 minutes. The reaction progress can be monitored by a color change of the solution to a deep purple, indicating the formation of the Galvinoxyl radical.[5]

-

Work-up: After the reaction is complete, stop the stirring and allow the layers to separate.

-

Extraction: Carefully separate the organic (diethyl ether) phase, which contains the product.

-

Washing: Wash the organic phase multiple times with DI water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Galvinoxyl radical can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography.[6]

Radical Scavenging Activity Assay (Spectrophotometric Method)

Galvinoxyl is frequently used to assess the hydrogen-donating ability and radical scavenging potential of antioxidant compounds. The assay is based on the discoloration of the Galvinoxyl radical as it is neutralized by the antioxidant.

Caption: Workflow for a typical Galvinoxyl scavenging assay.

Materials:

-

Galvinoxyl free radical

-

Methanol (or other suitable solvent like ethanol)

-

Test compounds (potential antioxidants)

-

Standard antioxidants (e.g., BHT, BHA, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Galvinoxyl Solution: Prepare a 0.1 mM solution of Galvinoxyl free radical in methanol.

-

Preparation of Test Samples: Prepare a series of dilutions of the test compounds and standard antioxidants in the same solvent.

-

Assay Procedure:

-

In a 96-well microplate, add 40 µL of the various concentrations of the test samples or standards to different wells. Include a blank control containing only the solvent.

-

To each well, add 160 µL of the 0.1 mM Galvinoxyl solution.

-

-

Incubation: Incubate the microplate at room temperature for 120 minutes in the dark.

-

Measurement: After the incubation period, measure the absorbance of each well at 428 nm using a microplate reader.

-

Calculation: The radical scavenging activity is calculated as the percentage of Galvinoxyl inhibition using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (Galvinoxyl solution without antioxidant).

-

A_sample is the absorbance of the reaction mixture (Galvinoxyl solution with the test compound).

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the Galvinoxyl radicals) can then be determined by plotting the scavenging activity against the concentration of the test compound.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is a direct and highly sensitive technique for studying free radicals like Galvinoxyl. It provides information about the electronic structure and the local environment of the unpaired electron.

Sample Preparation:

-

Prepare a dilute solution of the Galvinoxyl radical in a suitable solvent (e.g., toluene, ethanol, or octanol).[4][7] The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening due to spin-spin interactions. A typical starting concentration is around 0.1 mmol/dm³.[7]

-

Transfer the solution into a standard EPR quartz capillary tube.

-

Place the capillary tube into the EPR spectrometer's resonant cavity, ensuring it is positioned in the most sensitive region.

Generalized Instrument Settings (X-Band CW-EPR): The following are typical starting parameters for an X-band continuous-wave EPR spectrometer. These settings may require optimization based on the specific instrument and sample concentration.

-

Microwave Frequency: ~9.4 GHz

-

Microwave Power: Low power (e.g., 1-5 mW) is typically used to avoid saturation of the signal.[8]

-

Center Field: Approximately 330-340 mT (corresponding to a g-factor of ~2.0)

-

Sweep Width: Sufficient to cover the entire spectrum (e.g., 5-10 mT).

-

Modulation Frequency: 100 kHz is standard.

-

Modulation Amplitude: Should be less than the narrowest peak-to-peak linewidth to avoid signal distortion (e.g., 0.01-0.1 mT).

-

Sweep Time: 60-180 seconds.

-

Time Constant: Typically set to a fraction of the sweep time divided by the number of data points (e.g., 0.1-0.3 s).[8]

Data Analysis: The resulting EPR spectrum of Galvinoxyl in solution will show a characteristic hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily the methine proton and the four equivalent aromatic protons.[1] Analysis of the spectrum can yield information on hyperfine coupling constants and g-values, which are sensitive to the radical's structure and environment. For radical scavenging studies, the decrease in the EPR signal intensity over time is monitored to quantify the reaction rate.[3][7]

References

- 1. Galvinoxyl - Wikipedia [en.wikipedia.org]

- 2. Characterization of radicals in polysorbate 80 using electron paramagnetic resonance (EPR) spectroscopy and spin trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Galvinoxyl radicals : Synthesis of new derivatives, determination of low oxygen contents, and stability studies [kops.uni-konstanz.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Galvinoxyl Free Radical: Commercial Availability, Suppliers, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galvinoxyl is a stable free radical that serves as a valuable tool in a wide range of chemical and biological research areas. Its inherent stability, attributed to steric hindrance and electron delocalization, allows for its use as a standard in Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) spectroscopy, a scavenger of other free radicals, and an inhibitor in polymerization reactions. This technical guide provides a comprehensive overview of the commercial availability of Galvinoxyl, a comparison of its suppliers, and detailed experimental protocols for its key applications.

Commercial Availability and Suppliers

Galvinoxyl is readily available from several major chemical suppliers. The purity and available quantities can vary, impacting its suitability for different experimental needs. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | G307 | Information not readily available | 1 g |

| Santa Cruz Biotechnology | sc-205970 | ≥95% | 1 g, 5 g |

| TCI America | G0020 | Information not readily available | 1 g, 5 g |

| Thermo Scientific Chemicals | 11985 | 98% | 1 g, 5 g |

| Chem-Impex | 00261 | 80-85% | 1 g, 5 g, 10 g, 25 g |

Note: Pricing information is subject to change and should be verified on the respective supplier's website.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Galvinoxyl.

Galvinoxyl Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay is widely used to assess the antioxidant capacity of various samples by measuring their ability to scavenge the Galvinoxyl radical. The protocol is adapted from the method described by Shi et al.[1]

Materials:

-

Galvinoxyl free radical

-

Methanol (B129727) (spectroscopic grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 428 nm

-

Sample to be tested (e.g., plant extract, synthetic compound)

-

Positive controls (e.g., Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid)

Procedure:

-

Preparation of Galvinoxyl Solution: Prepare a 0.1 mM solution of Galvinoxyl in methanol.

-

Sample Preparation: Dissolve the test sample and positive controls in methanol to prepare a series of concentrations.

-

Assay:

-

In a 96-well microplate, add 40 µL of the sample solution (or methanol as a blank).

-

To each well, add 160 µL of the 0.1 mM Galvinoxyl solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 120 minutes.

-

Measurement: Measure the absorbance of each well at 428 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank (methanol + Galvinoxyl solution).

-

A_sample is the absorbance of the sample + Galvinoxyl solution.

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the Galvinoxyl radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy

Galvinoxyl is an excellent standard and probe for EPR/ESR spectroscopy due to its stable radical nature.[2] The following provides a general procedure for obtaining the EPR spectrum of Galvinoxyl. Specific parameters may need to be optimized based on the instrument used.

Materials:

-

Galvinoxyl free radical

-

An appropriate solvent (e.g., toluene, benzene, or other non-polar solvents)

-

EPR sample tubes (quartz)

-

EPR spectrometer (e.g., Bruker EMX series)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of Galvinoxyl in the chosen solvent. A typical concentration is in the range of 0.1 to 1 mM.

-

Transfer the solution into a quartz EPR sample tube.

-

-

Instrument Setup (Example for a Bruker X-band Spectrometer):

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Center Field: ~3400 G (This should be adjusted to center the Galvinoxyl signal)

-

Sweep Width: 100 G (sufficient to capture the entire spectrum)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1 - 1.0 G (start with a lower value to avoid signal distortion)

-

Microwave Power: 1-10 mW (use low power to avoid saturation)

-

Time Constant: 0.01 - 0.1 s

-

Sweep Time: 30 - 60 s

-

Receiver Gain: Adjust as needed to obtain an optimal signal-to-noise ratio.

-

-

Spectrum Acquisition:

-

Insert the sample tube into the EPR cavity.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Acquire the EPR spectrum using the specified parameters.

-

-

Data Analysis:

-

The resulting spectrum should show the characteristic hyperfine splitting pattern of the Galvinoxyl radical.

-

The g-factor can be calculated using the formula: g = hν / βB, where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and B is the magnetic field at the center of the signal.

-

Inhibition of Radical Polymerization

Galvinoxyl can be used to study the kinetics of radical polymerization by acting as an inhibitor.[2] It effectively scavenges the initiating and propagating radicals, leading to an induction period before polymerization begins.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide)

-

Galvinoxyl free radical

-

Solvent (e.g., toluene, benzene)

-

Reaction vessel with a means for monitoring polymerization (e.g., dilatometer, gas chromatograph, or NMR)

-

Thermostated bath

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the monomer, solvent, and initiator at the desired concentrations.

-

Add a known, small concentration of Galvinoxyl to the reaction mixture.

-

-

Initiation of Polymerization:

-

Place the reaction vessel in a thermostated bath at the desired temperature to initiate the decomposition of the initiator and start the polymerization process.

-

-

Monitoring the Reaction:

-

Monitor the consumption of the monomer or the formation of the polymer over time.

-

-

Data Analysis:

-

Plot the monomer concentration (or polymer yield) as a function of time.

-

The initial period where no significant polymerization occurs is the induction period . The length of the induction period is directly proportional to the initial concentration of the Galvinoxyl inhibitor.

-

The rate of initiation can be calculated from the length of the induction period and the initial concentration of the inhibitor.

-

Visualizations

Galvinoxyl Radical Scavenging Assay Workflow

Caption: Workflow for the Galvinoxyl radical scavenging assay.

EPR/ESR Spectroscopy Experimental Logic

References

Methodological & Application

Application Notes and Protocols for Utilizing Galvinoxyl in Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galvinoxyl is a stable free radical widely employed in the evaluation of the antioxidant capacity of various substances. Its utility stems from its distinct color and paramagnetic properties, which change upon interaction with antioxidant compounds. This document provides detailed application notes and protocols for the use of Galvinoxyl in both spectrophotometric and Electron Spin Resonance (ESR) based antioxidant capacity assays.

The primary mechanism of the Galvinoxyl assay involves the donation of a hydrogen atom from an antioxidant molecule to the Galvinoxyl radical. This process neutralizes the radical, leading to a measurable change in its physical properties. Spectrophotometrically, this is observed as a decrease in absorbance at its maximum wavelength. With ESR, the quenching of the radical results in a decay of the characteristic ESR signal. These changes are proportional to the radical-scavenging capacity of the antioxidant under investigation.

Data Presentation

| Antioxidant | Spectrophotometric Assay IC50 (µg/mL) | Notes |

| BHT (Butylated Hydroxytoluene) | ~ 20 - 40 | A commonly used synthetic antioxidant standard.[1] |

| BHA (Butylated Hydroxyanisole) | ~ 25 - 50 | Another synthetic antioxidant standard often used for comparison.[1] |

| Ascorbic Acid (Vitamin C) | Variable | Results can be inconsistent due to its different reaction kinetics.[1] |

| Quercetin | < 10 | A potent natural flavonoid antioxidant. |

| Trolox | ~ 10 - 30 | A water-soluble analog of vitamin E, widely used as an antioxidant standard. |

Experimental Protocols

Spectrophotometric Galvinoxyl Radical Scavenging Assay

This protocol is adapted from the widely cited method of Shi et al. and is suitable for high-throughput screening using a 96-well microplate reader.[1]

a. Reagents and Equipment

-

Galvinoxyl radical

-

Methanol (B129727) (analytical grade)

-

Antioxidant standards (e.g., BHT, BHA, Ascorbic Acid, Quercetin, Trolox)

-

Test samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 428 nm

-

Pipettes

b. Preparation of Solutions

-

Galvinoxyl Stock Solution (0.1 mM): Dissolve 4.2 mg of Galvinoxyl in 100 mL of methanol. Store in a dark bottle at 4°C. The solution should be freshly prepared.

-

Antioxidant Standard Stock Solutions: Prepare stock solutions of the standard antioxidants (e.g., 1 mg/mL) in methanol.

-

Test Sample Solutions: Dissolve the test samples in methanol to a known concentration.

c. Assay Procedure

-

Prepare a series of dilutions for each antioxidant standard and test sample in methanol.

-

In a 96-well microplate, add 40 µL of each dilution of the standards or test samples.

-

For the control well, add 40 µL of methanol.

-

Add 160 µL of the 0.1 mM Galvinoxyl solution to all wells.

-

Mix the contents of the wells gently.

-

Incubate the microplate in the dark at room temperature for 120 minutes.[1]

-

After incubation, measure the absorbance of each well at 428 nm using a microplate reader.[1]

d. Calculation of Radical Scavenging Activity